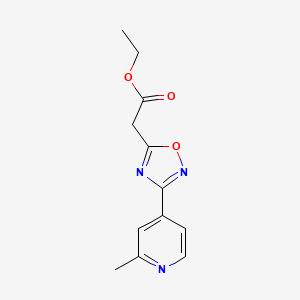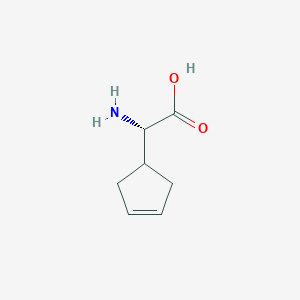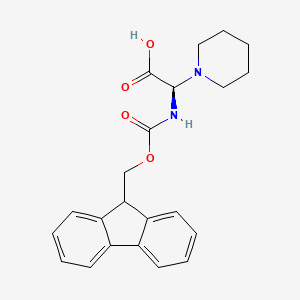![molecular formula C11H10N2O B15250827 [3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
[3,4'-Bipyridin]-2'-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4’-Bipyridin]-2’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 2’ position of one of the pyridine rings. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-2’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 4-chloro-3-nitropyridine with a suitable nucleophile in the presence of a copper catalyst . The resulting intermediate can then be reduced to form the desired bipyridine derivative.
Another approach involves the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . This method allows for the formation of the bipyridine core with high efficiency and selectivity.
Industrial Production Methods
Industrial production of [3,4’-Bipyridin]-2’-ylmethanol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[3,4’-Bipyridin]-2’-ylmethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated bipyridine derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of [3,4’-Bipyridin]-2’-ylmethanol and its derivatives often involves coordination with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with transition metals, which can then participate in catalytic cycles or biological processes . These metal complexes can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to the herbicide paraquat and known for its redox-active properties.
3,3’-Bipyridine:
Uniqueness
[3,4’-Bipyridin]-2’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionalization possibilities. This functional group can participate in further chemical modifications, making the compound versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(4-pyridin-3-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-7,14H,8H2 |
InChI-Schlüssel |
LWCLMYNMEZPVPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


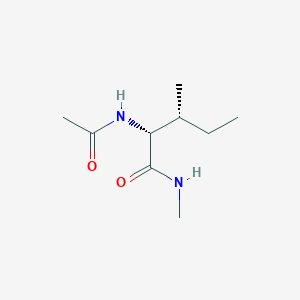
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
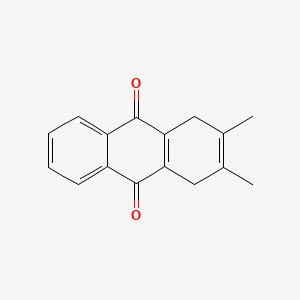

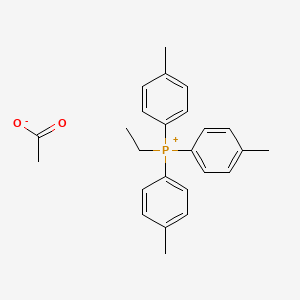

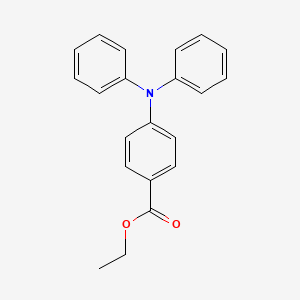
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)

